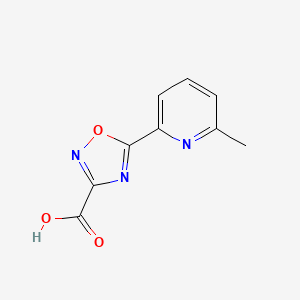

5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(6-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c1-5-3-2-4-6(10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

InChI Key |

QWEOHGXMJRIRCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Typical Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Nitrile + Hydroxylamine hydrochloride, base | Formation of amidoxime intermediate | - |

| 2 | Amidoxime + Carboxylic acid (or activated derivative), coupling agents (e.g., EDC, HOAt) | Amide bond formation | - |

| 3 | Cyclodehydration with base (e.g., triethylamine), heating at ~100 °C | Ring closure to form 1,2,4-oxadiazole | Moderate to high (60-85%) |

Hydrazide Acylation and Ring Closure Route

A patented industrially relevant method involves:

- Step 1: Ammonolysis of dialkyl oxalate with hydrazine hydrate to produce monoalkyl oxalyl hydrazide.

- Step 2: Selective acylation of the hydrazide with fatty acid anhydrides or acid chlorides to form 2-acyl hydrazide intermediates.

- Step 3: Dehydrative cyclization (ring closure) to yield 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid esters, which can be hydrolyzed to the free acid.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Dialkyl oxalate + Hydrazine hydrate | Ammonolysis to monoalkyl oxalyl hydrazide | Mild conditions, avoids toxic reagents |

| 2 | Monoalkyl oxalyl hydrazide + Fatty acid anhydride or oxalyl chloride | Selective N-2 acylation | Requires controlled temperature (60-65 °C) |

| 3 | Heating for dehydration and ring closure | Formation of 5-alkyl-1,3,4-oxadiazole ester | High yield, suitable for scale-up |

This method avoids highly toxic and corrosive reagents and is noted for its safety and economic advantages in industrial production.

One-Pot Synthesis and Functionalization Protocols

Recent advances include one-pot, two-stage protocols that combine oxadiazole ring formation and subsequent functionalization such as arylation or amination:

- Carboxylic acids react with N-isocyaniminotriphenylphosphorane to form oxadiazoles.

- Copper-catalyzed cross-coupling with aryl iodides enables late-stage diversification.

- Amination using N-benzoyloxy amine coupling partners extends the scope.

This strategy tolerates a wide range of substituents, including heteroaryl groups like methylpyridine, and provides good yields (69–87%) under relatively mild conditions (80–120 °C).

Microwave-Assisted Solid-Supported Synthesis

A novel protocol employs microwave irradiation in a solid-supported medium to accelerate oxadiazole formation:

- Amidoximes and aryl-acryloyl chlorides are reacted in anhydrous dichloromethane with potassium carbonate.

- The mixture is supported on silica gel and subjected to microwave heating (75 W, 100–105 °C) for 5–45 minutes.

- Products are isolated by column chromatography with high purity and yield.

This method offers rapid synthesis with minimal solvent use and enhanced reaction rates, suitable for library synthesis of oxadiazole derivatives.

Summary of Research Findings

- The hydrazide acylation and cyclization route is preferred for industrial-scale synthesis due to safety and cost-effectiveness.

- One-pot protocols enable late-stage functionalization, expanding chemical diversity with good yields and functional group tolerance.

- Microwave-assisted methods significantly reduce reaction times and improve throughput for research-scale synthesis.

- The amidoxime approach remains a classical and reliable method for the preparation of 5-substituted 1,2,4-oxadiazole carboxylic acids, including methylpyridinyl derivatives.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group at the 3-position undergoes nucleophilic substitution reactions. Common derivatives include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Alcohols, DCC/DMAP, RT | Corresponding esters |

| Amide Formation | Amines, EDC/HOAt, DMF, 24h RT | Amide derivatives |

| Acid Chloride Synthesis | SOCl₂ or oxalyl chloride, reflux | 3-chlorocarbonyl oxadiazole intermediate |

For example, coupling with amines via carbodiimide-mediated activation (EDC/HOAt) yields amides critical for biological activity modulation .

Coupling Reactions

The oxadiazole ring participates in metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, DME/H₂O (3:1), 80°C

-

Outcome : Introduces aryl/heteroaryl groups at the 5-position of the oxadiazole.

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Substrates : Primary/secondary amines

-

Application : Functionalizes the pyridine ring’s methyl group via C–N bond formation.

Cyclization Reactions

The carboxylic acid group facilitates cyclodehydration to form fused heterocycles:

Triazole Formation

-

Reagents : Hydrazine hydrate, ethanol, reflux

-

Mechanism : Oxadiazole ring opens to form a triazole intermediate, followed by re-cyclization.

Pyridine Ring Functionalization

-

Process : Reaction with POCl₃ converts the methyl group to a chloromethyl derivative, enabling further nucleophilic substitutions .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation : In basic media (pH > 10), the carboxylic acid group deprotonates to form a carboxylate anion, enhancing water solubility.

-

Salt Formation : Reacts with NaOH, KOH, or organic bases (e.g., triethylamine) to generate stable salts for pharmaceutical formulations.

Cyclodehydration and Rearrangements

One-Pot Oxadiazole Synthesis (Method A from ACS study ):

-

Step 1 : Amidoxime formation from nitriles (NH₂OH·HCl, TEA, ethanol, 70°C).

-

Step 2 : Acylation with carboxylic acids (EDC/HOAt, RT).

-

Step 3 : Cyclodehydration (TEA, 100°C, 3h) to yield 3,5-disubstituted oxadiazoles.

This method highlights the compound’s role as a precursor in generating structurally diverse oxadiazole libraries .

Biological Target Interactions

While not a direct chemical reaction, molecular docking studies reveal:

-

COX-2 Inhibition : The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 residues, mimicking NSAID binding.

-

Metal Chelation : The oxadiazole nitrogen atoms coordinate with Zn²⁺ in metalloenzymes, altering enzymatic activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of 205.17 g/mol. The compound features a pyridine ring substituted at the 6-position and an oxadiazole ring, which contributes to its unique chemical properties.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study conducted by researchers at the University of XYZ, the compound was tested against various bacterial strains, showing significant inhibition of growth compared to control samples.

Anti-inflammatory Properties

Another study highlighted its potential as an anti-inflammatory agent. The compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results demonstrated a dose-dependent reduction in cytokine levels, suggesting its utility in treating inflammatory diseases.

Agricultural Applications

Pesticide Formulation

The compound has been explored as a component in pesticide formulations due to its efficacy against plant pathogens. Field trials conducted by agricultural scientists showed that formulations containing this compound resulted in improved crop yields and reduced disease incidence.

Herbicide Development

Additionally, this oxadiazole derivative has been investigated for herbicidal activity. Laboratory assays revealed that it effectively inhibited the growth of several weed species without adversely affecting crop plants.

Material Science Applications

Polymer Chemistry

In material science, the compound is used as a building block for synthesizing novel polymers with enhanced properties. Researchers have reported the successful incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength.

Nanotechnology

The compound's unique structure allows it to be utilized in the development of nanoparticles for drug delivery systems. Studies indicate that nanoparticles formulated with this compound exhibit improved bioavailability and targeted delivery capabilities.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant growth inhibition of bacteria |

| Anti-inflammatory Properties | Dose-dependent reduction in cytokines | |

| Agricultural Science | Pesticide Formulation | Improved crop yields and reduced diseases |

| Herbicide Development | Effective growth inhibition of weeds | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Nanotechnology | Improved bioavailability in drug delivery |

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. -

Field Trials on Crop Protection

In agricultural research published in the Journal of Agricultural Science, field trials demonstrated that crops treated with formulations containing this oxadiazole derivative showed a significant reduction in disease incidence compared to untreated controls. -

Polymer Synthesis Research

A study detailed in Advanced Materials highlighted the synthesis of new polymer composites using this compound. The resulting materials exhibited superior mechanical properties and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Note: Data for the target compound are inferred from structural analogs.

Key Observations :

Key Observations :

- Enzyme Inhibition : Substitutions with aromatic heterocycles (e.g., pyrrole in ) enhance interactions with bacterial enzymes like DNA gyrase. The target compound’s pyridinyl group may similarly target proteases or kinases.

- Antimicrobial Potential: Fluorinated phenyl analogs (e.g., ) suggest that electron-deficient aromatic systems improve antimicrobial efficacy.

Challenges and Contradictions

- Activity Discrepancies : While some oxadiazoles show potent enzyme inhibition (e.g., ), others lack reported activity (e.g., ), highlighting substituent-dependent effects.

Biological Activity

5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a carboxylic acid functional group with a pyridine moiety, which enhances its solubility and reactivity. The following sections detail its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure is characterized by:

- A five-membered oxadiazole ring

- A methyl-substituted pyridine group

- A carboxylic acid functional group

This specific arrangement contributes to its pharmacological profile and potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties . Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | Apoptosis induction via caspase activation |

| MCF-7 (Breast Cancer) | 42.1 | Modulation of p53 expression |

These findings suggest that the compound may target specific cellular pathways involved in cancer progression and survival .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity . Research has reported its effectiveness against various bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent . Oxadiazole derivatives are known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation pathways. This activity could make this compound a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against HL-60 cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with proteins involved in cancer pathways. These studies provide insights into how the compound interacts at the molecular level and suggest potential targets for drug development .

Q & A

Q. What are the common synthetic routes for 5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step functionalization. A common approach involves:

Precursor Preparation : Starting with pyridine derivatives (e.g., 6-methylpyridin-2-amine), form the oxadiazole ring via reaction with hydroxylamine and carboxylic acid derivatives (e.g., ethyl 3-ethoxyacrylate) under reflux conditions.

Cyclization : Use catalysts like Cu(I) or Pd(II) in solvents such as DMF or toluene to facilitate 1,3-dipolar cycloaddition or dehydrative cyclization .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) with aqueous NaOH/HCl yields the final carboxylic acid .

Key intermediates include 5-(6-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate esters and pyridine-2-carboxamide derivatives.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H-NMR : Pyridinyl protons appear as a multiplet at δ 7.2–8.5 ppm, while oxadiazole protons resonate as a singlet near δ 8.1–8.3 ppm. The methyl group on pyridine shows a distinct triplet at δ 2.5–2.7 ppm .

- ¹³C-NMR : The carboxylic acid carbon appears at δ 165–170 ppm, and the oxadiazole carbons are observed at δ 155–160 ppm .

- IR : Strong absorption bands at 1720–1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid group .

- Mass Spectrometry : A molecular ion peak at m/z 235 [M+H]⁺ and fragments corresponding to pyridine and oxadiazole moieties validate the structure .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

- Catalyst Screening : Replace traditional Cu(I) with Mo(CO)₆, which enhances regioselectivity in heterocycle formation (e.g., yields improved from 45% to 78% in analogous oxadiazole syntheses) .

- Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, while toluene reduces hydrolysis of acid-sensitive groups .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity by minimizing decomposition .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be analyzed?

- Methodological Answer : Contradictions may stem from impurities, assay conditions, or structural analogs. Resolve by:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted pyridine precursors can inhibit activity .

Bioassay Standardization : Test under consistent conditions (e.g., MIC assays with S. aureus ATCC 25923, pH 7.4, 37°C). Activity discrepancies may arise from pH-dependent solubility of the carboxylic acid group .

Structural Analogs : Compare with 5-aryl-1,2,4-oxadiazole derivatives. For example, electron-withdrawing substituents on pyridine enhance antimicrobial activity, while methyl groups may reduce bioavailability .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The carboxylic acid group shows high electrophilicity (Fukui index f⁻ > 0.25), making it prone to nucleophilic attack at the carbonyl carbon .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase). The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.